molecular formula C9H14N2O2 B1588198 ethyl 3-isopropyl-1H-pyrazole-5-carboxylate CAS No. 78208-72-7

ethyl 3-isopropyl-1H-pyrazole-5-carboxylate

Cat. No. B1588198
CAS RN: 78208-72-7
M. Wt: 182.22 g/mol
InChI Key: ILTUMWMASHHTOQ-UHFFFAOYSA-N
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Description

Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C9H14N2O2 . It has an average mass of 182.220 Da and a monoisotopic mass of 182.105530 Da .


Molecular Structure Analysis

The molecular structure of ethyl 3-isopropyl-1H-pyrazole-5-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to an isopropyl group (a three-carbon alkyl group) and an ethyl ester group .


Physical And Chemical Properties Analysis

Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 313.0±30.0 °C at 760 mmHg, and a flash point of 143.1±24.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

  • Enantioselective Synthesis

    • Pyrazolone derivatives have been used in enantioselective synthesis . The last decade has seen a rapid increase in the construction of chiral pyrazolone and pyrazole derivatives .
    • Pyrazolones and pyrazoles, featuring nitrogen–nitrogen bonds, are two of the most important classes of heterocycles, owing to their widespread occurrence in medicinal chemistry and functional materials .
  • Medicinal Chemistry

    • Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine .
    • They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
  • Agriculture

    • Pyrazoles are also used in the agricultural sector .
  • Organic Synthesis

    • Pyrazoles are highly valued in organic synthesis .
    • A vast array of synthesis methods and synthetic analogues have been documented, highlighting their significant importance in research and applications .
  • Functional Materials

    • Pyrazolones and pyrazoles are important in the development of functional materials .
  • Transition-Metal Catalysts

    • Pyrazole derivatives have been used in reactions involving transition-metal catalysts .
    • These reactions can lead to the formation of new compounds with potential applications in various fields .
  • UV-Active Molecules

    • Some pyrazole derivatives may have applications as UV-active molecules .
    • These could potentially be used in dye molecules or in polymer light-emitting diodes .
  • Acaricidal, Insecticidal, and Fungicidal Activities

    • Certain pyrazole derivatives have shown acaricidal, insecticidal, and fungicidal activities .
    • These could potentially be used in the development of new pesticides or treatments for various infestations .
  • Diuretic and Anti-Hypertensive Activities

    • Some pyrazole derivatives are used as diuretics and anti-hypertensive agents .
    • These could potentially be used in the treatment of various cardiovascular conditions .
  • Analgesic and Tranquilizer Activities

    • Pyrazole derivatives have been used as analgesics and tranquilizers .
    • These could potentially be used in pain management and the treatment of various neurological conditions .
  • Anti-Convulsant Activities

    • Some pyrazole derivatives have shown anti-convulsant activities .
    • These could potentially be used in the treatment of epilepsy and other seizure disorders .
  • Anti-Tumor and Anti-Tumor Activities

    • Pyrazole derivatives have been used as anti-tumor and anti-tumor agents .
    • These could potentially be used in the treatment of various types of cancer .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

ethyl 5-propan-2-yl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-7(6(2)3)10-11-8/h5-6H,4H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTUMWMASHHTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423659
Record name Ethyl 5-(propan-2-yl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-isopropyl-1H-pyrazole-5-carboxylate

CAS RN

78208-72-7
Record name 5-Isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78208-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(propan-2-yl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Isopropyl-1H-pyrazole-3-carboxylic acid (WO 03/035065, page. 485, example 17b) (1.00 g, 6.49 mmol) was dissolved in a mixture of concentrated sulphuric acid (1.5 mL) and ethanol (25 mL) and the reaction mixture heated at reflux for 3 hours. The reaction mixture was cooled, poured into water, basified with 0.88 ammonia then extracted with ethyl acetate. The ethyl acetate was washed with brine, dried over magnesium sulphate and concentrated in vacuo to yield the title product, 514 mg (43%).
Quantity
1 g
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25 mL
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1.5 mL
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solvent
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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